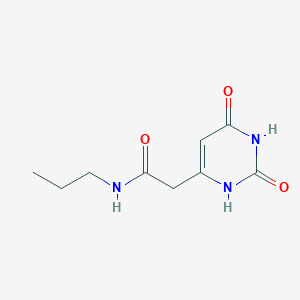

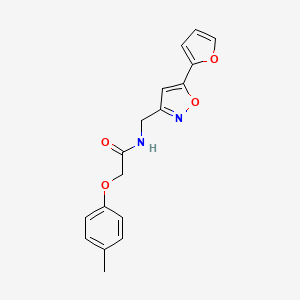

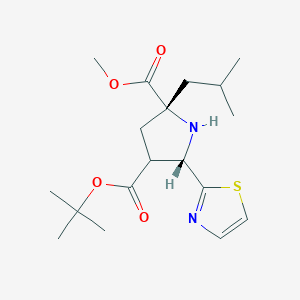

![molecular formula C8H12N2OS B2421206 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1249351-05-0](/img/structure/B2421206.png)

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the CAS Number: 1249351-05-0 . It has a molecular weight of 184.26 and its IUPAC name is 2-{[(2-amino-4-pyridinyl)methyl]sulfanyl}ethanol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2OS/c9-8-5-7 (1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2, (H2,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications

Structural and Supramolecular Studies

- The reaction of 2-cyanopyridine with N-phenylthiosemicarbazide leads to the synthesis of several crystal structures, revealing the potential of 2-aminopyridinyl derivatives in forming supramolecular assemblies with diverse coordination geometries. This has implications for the design of novel molecular structures and materials (Castiñeiras, García-Santos, & Saa, 2019).

Synthesis of Heterocyclic Compounds

- Research demonstrates the use of 2-aminopyridinyl derivatives in synthesizing heteroarylthioquinoline derivatives, highlighting their application in medicinal chemistry. These compounds have been shown to possess significant antituberculosis activity (Chitra et al., 2011).

Pharmacological Studies

- 2-aminopyridinyl derivatives are used in pharmacological research for studying transitions in cancer cells. For instance, the inhibition of hydrogen sulfide biosynthesis using 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one was explored for its impact on epithelial-to-mesenchymal transition in colon cancer cells (Ascenção et al., 2021).

Green Chemistry and Sustainable Synthesis

- A green protocol using 2-aminopyridinyl derivatives for synthesizing bisquinolines in water demonstrates an environmentally friendly approach to chemical synthesis. This method presents a sustainable option for producing complex organic compounds (Paul, Muthusubramanian, & Bhuvanesh, 2011).

Antimicrobial Agent Synthesis

- 2-aminopyridinyl derivatives are used in designing and synthesizing new antimicrobial agents. Studies on amino acetylenic and thiocarbonate of 2-mercapto-1,3-benthiazoles, which incorporate 2-aminopyridinyl structures, demonstrate their potential in developing novel antimicrobial drugs (Alsarahni et al., 2017).

Optical and Fluorescent Sensor Development

- The synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, which includes 2-aminopyridinyl derivatives, has led to the development of fluorescent chemosensors. These sensors show potential in detecting metal ions and other compounds at nanomolar levels (Shylaja et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-[(2-aminopyridin-4-yl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-8-5-7(1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHXWGBRUKHJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CSCCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

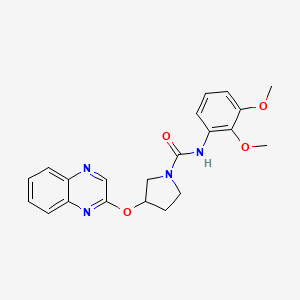

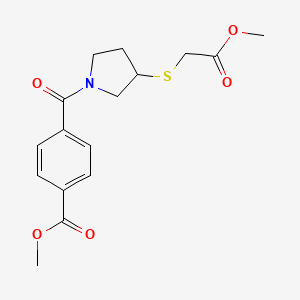

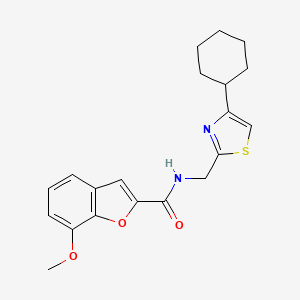

![N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2421130.png)

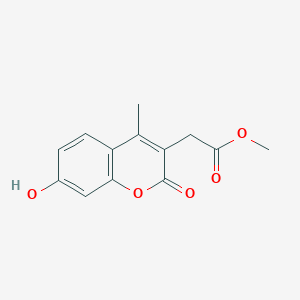

![2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2421134.png)

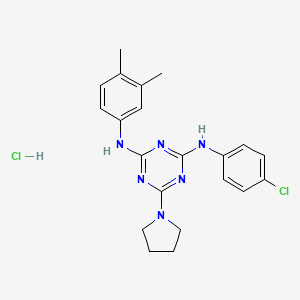

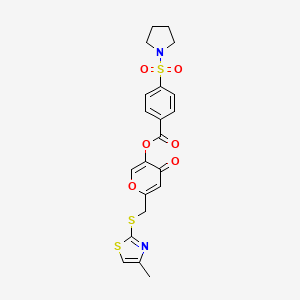

![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)

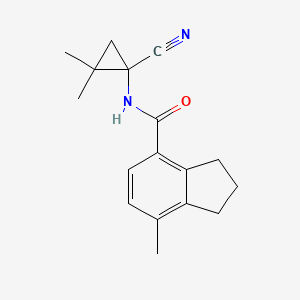

![1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2421144.png)